molecular formula C11H14O B14556420 Spiro[4.6]undeca-6,9-dien-1-one CAS No. 61765-65-9

Spiro[4.6]undeca-6,9-dien-1-one

Cat. No.: B14556420
CAS No.: 61765-65-9
M. Wt: 162.23 g/mol
InChI Key: BSUDRRGVKNXULI-UHFFFAOYSA-N
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Description

Spiro[4.6]undeca-6,9-dien-1-one is a bicyclic spiro compound characterized by a central spiro carbon atom connecting a 4-membered and a 6-membered ring. The 6-membered ring contains conjugated dienes (positions 6 and 9) and a ketone group at position 1. Its CAS registry number is 61765-65-9 . Structurally, the spiro[4.6] system is relatively rare compared to more common spiro[5.5] or spiro[4.4] frameworks, which dominate synthetic and natural product chemistry . The compound’s strained geometry and unique three-dimensionality make it a valuable scaffold for exploring novel chemical space, particularly in drug discovery and materials science.

Properties

CAS No.

61765-65-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

spiro[4.6]undeca-7,10-dien-4-one

InChI

InChI=1S/C11H14O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1,3-4,8H,2,5-7,9H2

InChI Key

BSUDRRGVKNXULI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CC=CCC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.6]undeca-6,9-dien-1-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols. This method allows for the formation of spirocyclic structures under mild reaction conditions and provides good yields .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.6]undeca-6,9-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols.

Scientific Research Applications

Spiro[4.6]undeca-6,9-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[4.6]undeca-6,9-dien-1-one exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs of spiro[4.6]undeca-6,9-dien-1-one, emphasizing differences in ring size, substituents, and functional groups:

Compound Name CAS No. Molecular Formula Key Features Reference
This compound 61765-65-9 C₁₁H₁₄O 4- and 6-membered rings; conjugated dienes; ketone at position 1
1,4-Dioxaspiro[4.6]undeca-6,10-diene 1728-30-9 C₉H₁₂O₂ 4- and 6-membered rings; dioxane moiety; conjugated dienes
Spiro[4.5]deca-6,9-dien-8-one 13204-59-6 C₁₁H₁₄O₂ 4- and 5-membered rings; conjugated dienes; methoxy-substituted ketone
Spiro[5.5]undeca-1,8-diene 19912-83-5 C₁₅H₂₄ 5- and 5-membered rings; tetramethyl substituents; non-conjugated dienes

Key Observations :

  • Ring Strain : Spiro[4.6] systems exhibit higher strain than spiro[5.5] analogs due to the smaller 4-membered ring, which influences reactivity and stability .
  • Functional Groups : The ketone in this compound provides a reactive site for further derivatization, unlike the dioxane or hydrocarbon analogs .
Pharmacological and Physicochemical Profiles

While direct pharmacological data for this compound are lacking, insights can be drawn from structurally related spiro compounds:

Table 1: Bioactivity of Selected Spiro Derivatives

Compound Target Activity IC₅₀ (μM) Reference
3-(6-Methoxy-naphthalen-2-yl)-3,9-diaza-spiro[5.5]undecane Monoamine reuptake inhibition 0.45 (DA), 0.55 (NA), 0.080 (5-HT)
This compound N/A N/A N/A
1,4-Dioxaspiro[4.6]undeca-6,10-diene N/A N/A

Key Findings :

  • Spiro[5.5] systems show potent neurotransmitter reuptake inhibition, attributed to their rigid 3D structure and amine functionalization .
  • The absence of polar groups (e.g., amines) in this compound may limit its bioactivity unless further functionalized.
Physicochemical Properties

Collision Cross-Section (CCS) Data :
For 1,4-Dioxaspiro[4.6]undeca-6,10-diene (CAS 1728-30-9):

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 153.09100 132.1
[M+Na]⁺ 175.07294 141.7
[M-H]⁻ 151.07644 137.1

This compound likely exhibits similar CCS values due to its comparable molecular weight and rigidity.

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